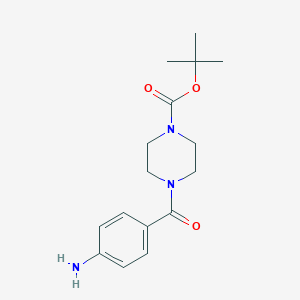

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJKGZGOTDJFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376914 | |

| Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350684-49-0 | |

| Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, with CAS Number 350684-49-0, is a bifunctional organic compound widely utilized as a key intermediate in medicinal chemistry and drug discovery.[1] Its structure features a piperazine ring, a common scaffold in many pharmaceuticals, functionalized with two key groups: a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a 4-aminobenzoyl group on the other.

The Boc group is a stable yet readily cleavable protecting group, allowing for selective reactions at the other nitrogen atom. The 4-aminobenzoyl moiety provides a reactive handle—the aniline-type primary amine—which serves as a crucial point for chemical elaboration. This strategic arrangement makes the molecule an ideal building block for creating diverse chemical libraries for high-throughput screening, enabling the synthesis of novel therapeutic agents.[2][3] Its utility is demonstrated in the synthesis of inhibitors for various biological targets, where the piperazine core often serves to improve physicochemical properties like solubility and cell permeability.

Physicochemical and Structural Properties

The fundamental properties of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate are summarized below. These data are critical for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 350684-49-0 | [1][4] |

| Molecular Formula | C₁₆H₂₃N₃O₃ | [1] |

| Molecular Weight | 305.38 g/mol | [4] |

| IUPAC Name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | [1][4] |

| Physical Form | Solid | [4] |

| Melting Point | 159 - 160 °C | [4] |

| InChI Key | PCJKGZGOTDJFBX-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | [1] |

| Purity (Typical) | ≥95% | [4] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is typically achieved via a two-step process starting from commercially available reagents. The general workflow involves an initial amide coupling reaction followed by the reduction of a nitro group.

Protocol 1: Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

This protocol details the synthesis from 1-Boc-piperazine and 4-nitrobenzoyl chloride, followed by nitro group reduction.

Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (Intermediate)

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-piperazine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.2 eq.), to the solution. Cool the mixture to 0 °C using an ice bath.

-

Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in DCM and add it dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid intermediate can be purified by recrystallization from a solvent system like ethyl acetate/hexanes.

Step 2: Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (Final Product)

-

Setup: Dissolve the intermediate from Step 1 in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

-

Catalyst Addition: Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol% Pd), to the solution.

-

Reduction: The reduction of the nitro group can be achieved via two common methods:

-

Method A (Catalytic Hydrogenation): Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) while stirring vigorously for 4-8 hours at room temperature.[5][6]

-

Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (NH₄HCO₂) or cyclohexene in excess and heat the mixture to reflux (40-60 °C) for 2-4 hours.

-

-

Monitoring and Workup: Monitor the reaction by TLC. Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, typically as a solid. Further purification can be performed by column chromatography if necessary.

Applications in Drug Discovery

The title compound is not typically a final drug but rather a versatile building block. Its structure allows for easy incorporation into larger molecules, making it a valuable starting point for generating novel chemical entities. The primary amine serves as a nucleophile or a diazotization substrate for a wide range of chemical transformations, including:

-

Amide and sulfonamide bond formation

-

Reductive amination

-

Urea and thiourea formation

-

Buchwald-Hartwig or Ullmann coupling reactions

This versatility allows medicinal chemists to systematically explore the chemical space around a core scaffold, a fundamental process in lead optimization.

The strategic importance of analogous piperazine intermediates is highlighted by their use in the synthesis of approved drugs. For instance, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a structurally related building block, is a key intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor used to treat certain types of breast cancer.[6] This underscores the value of such scaffolds in generating potent and selective therapeutic agents.

References

- 1. Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | C16H23N3O3 | CID 2763355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]

- 4. tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | 350684-49-0 [sigmaaldrich.com]

- 5. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]

- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a chemical intermediate with potential applications in pharmaceutical research and drug development. Its molecular structure, featuring a piperazine core, a benzoyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile building block for the synthesis of more complex molecules, particularly those with potential activity in the central nervous system. This document provides a summary of its known chemical properties and highlights its role as a synthetic intermediate.

Chemical and Physical Properties

The fundamental chemical and physical properties of Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₃N₃O₃ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| CAS Number | 350684-49-0 | [1] |

| Melting Point | 159 - 160 °C | |

| Physical Form | Solid | |

| IUPAC Name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | [1] |

Synthesis and Experimental Protocols

A generalized synthetic approach is outlined in the workflow diagram below. It is important to note that this represents a plausible synthetic route, and the specific reaction conditions, reagents, and purification methods would require optimization for the synthesis of the title compound.

Caption: Generalized synthetic workflow for the preparation of the target compound.

Spectral Data

Detailed and verified spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate are not widely published. Commercial suppliers often indicate the availability of such data upon request. For research purposes, it is crucial to obtain and interpret this data to confirm the identity and purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, pharmacological profile, or mechanism of action of Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate itself. Its primary role appears to be as an intermediate in the synthesis of other compounds that are being investigated for various therapeutic applications, including those targeting neurological disorders.[2]

Due to the absence of published research on the direct biological effects of this compound, there is no information available on its involvement in any specific signaling pathways.

Safety Information

Based on available safety data sheets, Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Conclusion

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a valuable chemical intermediate for the synthesis of more complex molecules in the field of drug discovery. While its own biological activity is not well-documented, its structural features make it a useful building block for creating novel compounds with potential therapeutic value. Further research is needed to fully characterize its properties and to explore the biological activities of the compounds derived from it.

References

An In-depth Technical Guide on the Structure and Synthesis of Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details established synthetic routes with experimental protocols and relevant quantitative data to support research and development efforts.

Chemical Structure and Properties

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring acylated with a 4-aminobenzoyl group and protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.

Chemical Structure:

Table 1: Chemical Identifiers and Properties [1]

| Identifier | Value |

| IUPAC Name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate |

| CAS Number | 350684-49-0 |

| Molecular Formula | C₁₆H₂₃N₃O₃ |

| Molecular Weight | 305.37 g/mol |

| Appearance | Solid |

| Melting Point | 159 - 160 °C[2] |

| Purity | ≥95%[2] |

Synthesis of Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

The synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate can be achieved through two primary synthetic routes:

-

Route A: Reduction of a nitro-substituted precursor.

-

Route B: Amide coupling of 1-Boc-piperazine with 4-aminobenzoic acid.

This guide will detail the experimental protocols for both synthetic pathways.

Route A: Reduction of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

This two-step synthesis involves the initial acylation of 1-Boc-piperazine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

Step 2: Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

While a specific protocol for the reduction of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is not explicitly detailed, the following procedure for a similar compound, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, provides a reliable method.[3]

-

Dissolve tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (8.2 g, 26.68 mmol) in methanol (100 mL).

-

Purge the reaction vessel with nitrogen.

-

Add 10% wet palladium on carbon (Pd/C) catalyst to the solution.

-

Carry out the hydrogenation reaction under a hydrogen atmosphere (50 psi) for 16 hours at room temperature.

-

Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the product.

Table 2: Quantitative Data for the Reduction of a Nitro-Substituted Piperazine [3]

| Reactant | Moles (mmol) | Starting Mass (g) | Product | Yield (%) |

| tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | 26.68 | 8.2 | tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 97 |

Route B: Amide Coupling of 1-Boc-piperazine and 4-Aminobenzoic Acid

This route involves the direct formation of the amide bond between 1-Boc-piperazine and 4-aminobenzoic acid using a suitable coupling agent.

Experimental Protocol:

A specific, detailed experimental protocol for the amide coupling of 1-Boc-piperazine and 4-aminobenzoic acid to form the target molecule is not available in the provided search results. However, a general protocol for amide bond formation using common coupling reagents can be followed.

General Procedure for Amide Coupling using HATU:

-

Dissolve 4-aminobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add 1-Boc-piperazine (1.0 eq) to the reaction mixture.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.

-

Dry the organic layer, concentrate, and purify the crude product using column chromatography.

Table 3: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |

| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 |

| HATU | None | DIPEA | DMF | 2 | >95 |

| T3P® | None | Pyridine | EtOAc | 4 | >92 |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.[4]

Characterization Data

The structure and purity of the synthesized tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate can be confirmed by various analytical techniques.

Table 4: Spectroscopic and Analytical Data

| Technique | Data | Reference |

| ¹H NMR | Data not available in search results. | - |

| ¹³C NMR | Data not available in search results. | - |

| Mass Spec (ESI) | m/z [M+H]⁺: 306.18 | Calculated |

| Elemental Analysis | C, 62.93%; H, 7.59%; N, 13.76%; O, 15.71% | Calculated |

Conclusion

This technical guide has outlined the key structural features and synthetic methodologies for tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. The provided experimental protocols, based on established chemical transformations, offer a solid foundation for the laboratory-scale synthesis of this important building block. Researchers and drug development professionals can utilize this information to facilitate their synthetic efforts in the pursuit of novel therapeutic agents. Further optimization of the presented reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

- 1. Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | C16H23N3O3 | CID 2763355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | 350684-49-0 [sigmaaldrich.com]

- 3. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide: tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (CAS No. 350684-49-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, identified by CAS number 350684-49-0, is a pivotal chemical intermediate in the landscape of modern medicinal chemistry and drug discovery. Its molecular architecture, featuring a Boc-protected piperazine ring coupled to a 4-aminobenzoyl moiety, renders it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 350684-49-0 | [1][2][3] |

| IUPAC Name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | [1][2] |

| Molecular Formula | C₁₆H₂₃N₃O₃ | [1][3] |

| Molecular Weight | 305.37 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 159 - 160 °C | [2] |

| Purity | Typically ≥95% | [2][3] |

Synthesis and Handling

General Synthesis Pathway

The synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate typically involves the coupling of two key building blocks: 1-Boc-piperazine and a derivative of 4-aminobenzoic acid. The general synthetic approach is an amide bond formation.

Experimental Protocol: Amide Coupling

Materials:

-

1-Boc-piperazine

-

4-Aminobenzoic acid

-

Coupling agents (e.g., HATU, HOBt, EDC)[4]

-

Anhydrous aprotic solvent (e.g., DMF, DCM)[4]

-

Tertiary amine base (e.g., DIEA, triethylamine)[4]

-

Reagents for work-up and purification (e.g., water, brine, ethyl acetate, silica gel)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-aminobenzoic acid in the chosen anhydrous solvent.

-

Add the tertiary amine base to the solution.

-

Add the coupling agents (e.g., HATU and HOBt) to the mixture and stir for a few minutes to activate the carboxylic acid.

-

Slowly add a solution of 1-Boc-piperazine in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and perform an aqueous work-up.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.

Handling and Storage

tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate should be stored in a cool, dry place, away from light and incompatible materials. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Applications in Drug Discovery and Development

The primary utility of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.[6] The presence of a Boc-protected amine and a reactive primary amine on the benzoyl ring allows for sequential and site-selective modifications.

Role as a Key Building Block

This compound serves as a crucial scaffold in the construction of various classes of therapeutic agents. The piperazine moiety is a common feature in many approved drugs, contributing to improved pharmacokinetic properties such as solubility and oral bioavailability. The 4-aminobenzoyl group provides a convenient handle for further chemical elaboration.

Use in the Synthesis of Kinase Inhibitors

A structurally related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a key intermediate in the synthesis of Palbociclib, a well-known CDK4/6 inhibitor used in cancer therapy.[7][8][9] This suggests that tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a valuable precursor for the development of other kinase inhibitors, including those targeting PI3K/mTOR pathways, which are critical in cancer cell growth and survival.[10][11]

Potential in PROTAC Development

The structure of this intermediate also lends itself to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The piperazine and aminobenzoyl moieties can be functionalized to link to a ligand for a target protein and a ligand for an E3 ligase.[12]

Biological Activity and Signaling Pathways

As a chemical intermediate, tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is not expected to have significant intrinsic biological activity. Its importance lies in being a constituent part of larger, pharmacologically active molecules. The final compounds synthesized from this intermediate may target a variety of signaling pathways implicated in diseases such as cancer and neurological disorders. For instance, kinase inhibitors derived from this scaffold would modulate pathways regulated by enzymes like PI3K, mTOR, and CDKs, which are often dysregulated in cancer.

Conclusion

tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (CAS No. 350684-49-0) is a high-value chemical building block with significant applications in pharmaceutical research and development. Its well-defined structure and versatile reactivity make it an essential tool for medicinal chemists in the design and synthesis of novel therapeutic agents, particularly in the realm of targeted therapies like kinase inhibitors. A thorough understanding of its properties and synthetic utility is crucial for its effective application in the advancement of drug discovery programs.

References

- 1. Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | C16H23N3O3 | CID 2763355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | 350684-49-0 [sigmaaldrich.cn]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. growingscience.com [growingscience.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 9. cphi-online.com [cphi-online.com]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

(4-Aminophenyl)(4-Boc-1-piperazinyl)methanone discovery and background.

An In-depth Technical Guide to (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone: Synthesis, Background, and Therapeutic Context

Introduction

(4-Aminophenyl)(4-Boc-1-piperazinyl)methanone is a chemical compound featuring a core structure that integrates a 4-aminophenyl group with a Boc-protected piperazine moiety through a ketone linkage. This molecule belongs to the broader class of piperazine derivatives, which are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The piperazine ring often serves as a versatile scaffold, imparting favorable pharmacokinetic properties to drug candidates.[1] This guide provides a comprehensive overview of the synthesis, chemical background, and potential therapeutic relevance of (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone, intended for researchers, scientists, and professionals in the field of drug development. While a specific "discovery" paper for this exact molecule is not readily apparent in the scientific literature, its synthesis and potential applications can be inferred from established chemical principles and the activities of structurally related compounds.

Background and Significance

The piperazine heterocycle is a common structural motif in numerous approved drugs, valued for its ability to introduce a basic and hydrophilic group that can optimize the pharmacokinetic profile of a molecule.[1][2] Piperazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[2]

Notably, compounds incorporating the (phenyl)(piperazinyl)methanone substructure have been investigated for various therapeutic applications. For instance, derivatives of (4-ethyl-piperazin-1-yl)-phenylmethanone have shown neuroprotective properties against beta-amyloid-induced toxicity, suggesting potential as lead compounds for the development of novel therapies for Alzheimer's disease.[3] The neuroprotective effects are thought to be mediated, in part, by mitigating glutamate-induced neurotoxicity and potentially acting on mitochondrial sites.[3]

The presence of a Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen in (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone indicates its likely role as a synthetic intermediate. The Boc group is a widely used protecting group in organic synthesis, allowing for selective reactions at other sites of the molecule before its removal under acidic conditions to yield the free amine.[3]

Synthetic Pathways

The synthesis of (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone is typically achieved through an amide bond formation, a fundamental reaction in medicinal chemistry. Two primary approaches can be envisaged: the coupling of a carboxylic acid with an amine using a coupling agent, or the reaction of an acid chloride with an amine.

General Synthetic Workflow

The logical synthesis involves the coupling of 4-aminobenzoic acid (or a protected version) with 1-Boc-piperazine. A plausible synthetic workflow is depicted below.

Caption: Synthetic workflow for (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone, based on established methods for similar amide couplings.

Protocol 1: Amide Coupling of 4-Nitrobenzoic Acid and 1-Boc-piperazine

This protocol first synthesizes the nitro-intermediate, which is then reduced to the final amino compound.

Step 1: Synthesis of (4-Nitrophenyl)(4-Boc-1-piperazinyl)methanone

-

To a solution of 4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add 1-Boc-piperazine (1.1 eq) to the reaction mixture, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the formed salts.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired (4-nitrophenyl)(4-Boc-1-piperazinyl)methanone.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified (4-nitrophenyl)(4-Boc-1-piperazinyl)methanone in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours, or until TLC indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone.

Quantitative Data

While specific experimental data for the title compound is not available in the cited literature, the following table presents representative data for a structurally similar compound, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-aminophenyl)methanone, to provide a reference for expected analytical results.[4]

| Property | Value |

| Molecular Formula | C₁₇H₁₉N₃O₂ |

| Molecular Weight | 297.35 g/mol |

| Appearance | Light brown powder |

| Melting Point | 94–95 °C |

| Yield | 44% |

| ¹H-NMR (500 MHz, DMSO-d₆) | δ 2.94 (m, 4H), 3.61 (bs, 4H) |

Potential Biological Activity and Signaling Pathways

Given the neuroprotective effects of similar phenyl-piperazinyl-methanone derivatives, it is plausible that (4-Aminophenyl)(4-Boc-1-piperazinyl)methanone, or its deprotected form, could interact with targets in the central nervous system. The CAS number 180050-34-4 has been associated with CI-1017, a selective M₁/M₄ muscarinic acetylcholine receptor agonist that was investigated for Alzheimer's disease.[5][6] Muscarinic receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes, including learning and memory.[4][7]

The M₁ and M₃ muscarinic receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M₂ and M₄ receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][7]

A simplified diagram of the M₁ muscarinic receptor signaling pathway is presented below.

References

- 1. CI-1017 - Wikipedia [en.wikipedia.org]

- 2. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CI-1017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pindolol (C₁₄H₂₀N₂O₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical compound with the formula C₁₄H₂₀N₂O₂ is most prominently known as Pindolol.[1] It is a synthetic, non-selective beta-adrenergic receptor antagonist widely utilized in the management of hypertension.[2][3] Pindolol is distinguished from other beta-blockers by its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at these receptors.[4] This dual activity results in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[5] Additionally, Pindolol functions as a serotonin 5-HT₁ₐ receptor partial agonist or antagonist, a property that has led to its investigation as an adjunctive therapy in the treatment of depression.[2][6] This guide provides a comprehensive overview of its physical, chemical, and pharmacological properties, supported by experimental data and protocols.

Chemical and Physical Properties

Pindolol is a white to off-white, odorless crystalline powder.[5] Its chemical structure is based on an indole ring, classifying it as a member of the indoles and a secondary amine.[7] The IUPAC name for Pindolol is (RS)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol.[2]

The quantitative properties of Pindolol are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | (RS)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol | [2] |

| CAS Number | 13523-86-9 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][8] |

| Physical Properties | ||

| Molar Mass | 248.32 g/mol | [7] |

| Physical Form | White to off-white crystalline solid/powder | [5][7] |

| Melting Point | 167-173 °C | [7] |

| pKa (Basic) | 9.25 - 9.54 | [7] |

| Solubility & Partitioning | ||

| Water Solubility | Practically insoluble (0.861 g/L) | [5][7] |

| Solubility in Organic Solvents | Slightly soluble in methanol; very slightly soluble in chloroform. Soluble in ethanol (~5 mg/mL), DMSO (~15 mg/mL), and DMF (~15 mg/mL). | [5][8] |

| LogP (Octanol/Water) | 1.75 - 1.9 | [2][7] |

| Spectroscopic Data | ||

| UV/Vis. (λmax) | 218, 288 nm | [8] |

| Stability & Storage | ||

| Storage Temperature | 2-8°C or 20-25°C (USP Controlled Room Temp) | [9] |

| Stability | Stable for ≥2 years when stored at -20°C. Protect from light. | [8][9] |

| Decomposition | Emits toxic fumes of nitrogen oxides when heated to decomposition. | [7] |

Pharmacological Properties and Mechanism of Action

Pindolol's primary mechanism of action is the competitive, non-selective antagonism of beta-1 (β₁) and beta-2 (β₂) adrenergic receptors.[4]

-

β₁-Adrenergic Blockade : Occurs primarily in the heart, leading to decreased heart rate (negative chronotropy), reduced force of contraction (negative inotropy), and slowed atrioventricular conduction.[4][10] This reduces cardiac output and blood pressure.

-

β₂-Adrenergic Blockade : Occurs in the lungs and peripheral blood vessels.[4]

-

Intrinsic Sympathomimetic Activity (ISA) : Pindolol is a partial agonist, meaning it provides a low level of receptor stimulation.[4] This mitigates some common side effects of beta-blockade, such as severe bradycardia.[4]

-

5-HT₁ₐ Receptor Activity : It also acts as a partial agonist/antagonist at serotonin 5-HT₁ₐ receptors, which is believed to enhance the effects of antidepressants like SSRIs.[2][6]

The primary signaling pathway affected by Pindolol's beta-blocking activity is the G-protein coupled receptor (GPCR) cascade in cardiac cells. When a catecholamine (like norepinephrine) binds to a β₁-adrenergic receptor, it activates a Gs protein, which in turn activates adenylyl cyclase.[10][11] This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[11] PKA then phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[10] Pindolol competitively blocks the initial binding of catecholamines to the receptor, thereby inhibiting this entire cascade.

Caption: Pindolol blocks catecholamine binding to β-receptors, inhibiting the cAMP pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for determining key properties of Pindolol.

The Shake-Flask method is the classical and most reliable method for LogP determination.

-

Preparation: Prepare a stock solution of Pindolol in the phase in which it is most soluble (e.g., octanol). The concentration should be accurately known. Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and purified water, shaking vigorously, and allowing the phases to separate for at least 24 hours.

-

Partitioning: In a separatory funnel or suitable vessel, combine a known volume of the Pindolol stock solution with a known volume of the pre-saturated immiscible solvent (e.g., 10 mL of octanol solution with 10 mL of water).

-

Equilibration: Shake the vessel gently for a sufficient period (e.g., 30 minutes) to allow for complete partitioning of the analyte between the two phases. Ensure the temperature is controlled and recorded (typically 25°C).

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully withdraw an aliquot from each phase (octanol and aqueous). Determine the concentration of Pindolol in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

-

P = [Pindolol]octanol / [Pindolol]water

-

LogP = log₁₀(P)

-

A rapid and automated method for quantifying Pindolol in pharmaceutical preparations has been developed based on its oxidation.[12]

-

System Setup: A sequential injection analysis (SIA) manifold is constructed with a syringe pump, a multi-position selection valve, a holding coil, and a spectrophotometric detector set to 640 nm.[12]

-

Reagent Preparation:

-

Oxidizing agent: Potassium dichromate solution.

-

Acid medium: Sulfuric acid.

-

Carrier stream: Deionized water.

-

Standard solutions: Pindolol standards of known concentrations.

-

-

SIA Procedure:

-

The syringe pump aspirates precise volumes of the sample (or standard), sulfuric acid, and potassium dichromate sequentially into the holding coil, separated by air segments.

-

The flow is momentarily stopped to allow for reaction time, during which Pindolol is oxidized, forming a chromogenic product.[12]

-

The pump then dispenses the entire reaction zone through the detector.

-

The absorbance is measured at 640 nm.

-

-

Calibration and Measurement: A calibration curve is generated by plotting the absorbance of the standard solutions against their concentrations. The concentration of Pindolol in the unknown sample is then determined from this curve.

Caption: Automated workflow for quantifying Pindolol using Sequential Injection Analysis.

Chemical Stability and Reactivity

Pindolol is a stable compound under recommended storage conditions.[8][9] It should be protected from light.[9] Chemically, the secondary amine and hydroxyl groups in its structure are potential sites for reaction. Upon heating to decomposition, it is known to emit toxic fumes containing nitrogen oxides.[7] It is also a potent scavenger of reactive nitrogen species (RNS), such as nitric oxide and peroxynitrite anion.[13] This antioxidant-like property is an area of ongoing research.

Conclusion

Pindolol (C₁₄H₂₀N₂O₂) is a well-characterized pharmaceutical agent with a unique pharmacological profile combining non-selective beta-adrenergic antagonism with intrinsic sympathomimetic activity and effects on the serotonin system. Its physical and chemical properties, including its crystalline nature, limited water solubility, and specific pKa, are critical for its formulation, absorption, and clinical efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in drug development, facilitating further investigation and application of this multifaceted compound.

References

- 1. (-)-Pindolol | C14H20N2O2 | CID 688095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pindolol - Wikipedia [en.wikipedia.org]

- 3. Pindolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Pindolol (Visken): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, a representative synthetic protocol, and a conceptual workflow for its preparation and purification.

Core Compound Data

The fundamental properties of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate are summarized below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₆H₂₃N₃O₃[1] |

| Molecular Weight | 305.37 g/mol [1] |

| IUPAC Name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate[1] |

| CAS Number | 350684-49-0[1] |

Synthetic Pathway Overview

The synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate can be achieved through a two-step process. The first step involves the acylation of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride to yield the intermediate, tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. The subsequent step is the reduction of the nitro group to an amine, yielding the final product.

Caption: Synthetic workflow for tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.

Experimental Protocols

The following protocols are representative methods for the synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.

Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

This procedure details the acylation of tert-butyl piperazine-1-carboxylate.

Materials:

-

tert-butyl piperazine-1-carboxylate

-

4-nitrobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-butyl piperazine-1-carboxylate and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate may be used directly in the next step or purified by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

This protocol describes the reduction of the nitro intermediate to the final amino product. A similar procedure is used for the synthesis of related amino-piperazine compounds[2].

Materials:

-

tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

In a suitable reaction vessel, dissolve tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in ethanol.

-

Carefully add 10% palladium on carbon catalyst to the solution.

-

Evacuate the reaction vessel and backfill with hydrogen gas. This process may be repeated to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a hydrogenation apparatus can be used) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: Detailed experimental workflow for the synthesis of the title compound.

References

Technical Guide: Spectroscopic and Synthetic Overview of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for the chemical compound tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. This molecule is of interest as a potential intermediate in medicinal chemistry and drug development.

Chemical Identity and Physical Properties

tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate , with the CAS Number 350684-49-0, is a complex organic molecule incorporating a piperazine ring, a benzoyl group, and a tert-butyl carbamate (Boc) protecting group. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃N₃O₃ | PubChem |

| Molecular Weight | 305.37 g/mol | PubChem[1] |

| Exact Mass | 305.17394160 Da | PubChem[1] |

| Melting Point | 159 - 160 °C | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The expected proton nuclear magnetic resonance (¹H NMR) chemical shifts are estimated based on the functional groups present in the molecule.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | ~7.7 | d | 2H |

| Aromatic (ortho to NH₂) | ~6.6 | d | 2H |

| Piperazine (adjacent to C=O) | ~3.7 | t | 4H |

| Piperazine (adjacent to Boc) | ~3.4 | t | 4H |

| NH₂ | ~4.0 (broad) | s | 2H |

| tert-butyl | ~1.4 | s | 9H |

Predicted ¹³C NMR Spectral Data

The anticipated carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are as follows:

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O, amide) | ~168 |

| Carbonyl (C=O, carbamate) | ~154 |

| Aromatic (C-NH₂) | ~150 |

| Aromatic (C-C=O) | ~129 |

| Aromatic (CH, ortho to C=O) | ~128 |

| Aromatic (CH, ortho to NH₂) | ~113 |

| Piperazine (adjacent to C=O) | ~45 |

| Piperazine (adjacent to Boc) | ~43 |

| Quaternary (tert-butyl) | ~80 |

| Methyl (tert-butyl) | ~28 |

Predicted Infrared (IR) Spectroscopy Data

Key vibrational frequencies expected in the infrared spectrum are listed below.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3400-3200 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=O Stretch (amide) | ~1630 |

| C=O Stretch (carbamate) | ~1690 |

| N-H Bend (amine) | 1650-1580 |

| C-N Stretch | 1350-1000 |

Predicted Mass Spectrometry (MS) Data

In mass spectrometry, the following key ion is expected.

| Ion | m/z |

| [M+H]⁺ | ~306.18 |

Synthesis Protocol

A detailed, experimentally verified synthesis protocol for tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is not explicitly published. However, a plausible synthetic route can be inferred from the preparation of the closely related analog, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate. The proposed synthesis involves the acylation of 1-Boc-piperazine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

-

Dissolve 1-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

-

Dissolve the purified tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized compound.

References

Methodological & Application

Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein outlines a reliable two-step procedure, commencing with the acylation of 1-Boc-piperazine followed by the reduction of a nitro intermediate. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a protected piperazine ring coupled with an aminobenzoyl moiety, allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutics. The following protocol has been developed to provide a clear and reproducible method for the preparation of this compound in a laboratory setting.

Synthetic Pathway Overview

The synthesis is accomplished via a two-step process:

-

Step 1: Acylation. Reaction of commercially available tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) with 4-nitrobenzoyl chloride to yield tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate.

-

Step 2: Reduction. Catalytic hydrogenation of the nitro intermediate to afford the final product, tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

This procedure details the acylation of 1-Boc-piperazine with 4-nitrobenzoyl chloride.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

4-Nitrobenzoyl chloride (1.0 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add 4-nitrobenzoyl chloride (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

This protocol describes the reduction of the nitro group of the intermediate synthesized in Step 1.

Materials:

-

tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1.0 eq)

-

10% Palladium on carbon (Pd/C) (typically 10% w/w with respect to the starting material)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

To a solution of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1.0 eq) in ethanol or methanol, carefully add 10% palladium on carbon.

-

Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.

| Parameter | Step 1: Acylation | Step 2: Reduction |

| Starting Materials | tert-Butyl piperazine-1-carboxylate, 4-Nitrobenzoyl chloride | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate |

| Key Reagents | Triethylamine | 10% Palladium on Carbon, Hydrogen |

| Solvent | Dichloromethane | Ethanol or Methanol |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2-4 hours | Overnight |

| Typical Yield | >80% | High |

| Purity | >95% after chromatography | >95% |

Visualization of the Experimental Workflow

The following diagram illustrates the two-step synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.

Caption: Synthetic workflow for tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.

Application Notes and Protocols: Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a Boc-protected piperazine and a 4-aminobenzoyl group, offers two key points for chemical modification. The primary aromatic amine can be readily derivatized, for instance, through amide bond formation or reductive amination, while the Boc-protected piperazine nitrogen can be deprotected to allow for further functionalization. This dual reactivity makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 4-aminobenzoylpiperazine moiety can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding site of many kinases. The Boc-protected piperazine often provides a vector for introducing substituents that can target solvent-exposed regions of the kinase, enhancing potency and selectivity.

Case Study: Synthesis of a p38 MAPK Inhibitor

This application note details the use of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate as a key intermediate in the synthesis of a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. p38 MAPK is a critical regulator of inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs.

Experimental Workflow:

Caption: Synthetic and evaluation workflow for a p38 MAPK inhibitor.

Quantitative Data Summary

The following table summarizes the in vitro activity of the synthesized p38 MAPK inhibitor.

| Compound | Target | Assay Type | IC50 (nM) |

| Final Inhibitor | p38α MAPK | Enzymatic Assay | 50 |

| Final Inhibitor | TNF-α production | Cell-based Assay (LPS-stimulated PBMCs) | 150 |

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(4-(4-chloropyrimidine-2-carboxamido)benzoyl)piperazine-1-carboxylate (Intermediate A)

-

To a solution of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-chloro-4-pyrimidinecarboxylic acid (1.1 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

-

Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq) and stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Protocol 2: Synthesis of (4-(piperazine-1-carbonyl)phenyl)(4-chloropyrimidin-2-yl)methanone (Intermediate B)

-

Dissolve Intermediate A (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v).

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Triturate the residue with diethyl ether to obtain a solid.

-

Filter the solid and wash with diethyl ether to yield Intermediate B as a TFA salt.

Protocol 3: Synthesis of (4-(4-(nicotinoyl)piperazine-1-carbonyl)phenyl)(4-chloropyrimidin-2-yl)methanone (Final Inhibitor)

-

Suspend Intermediate B (TFA salt) (1.0 eq) in anhydrous DCM.

-

Add triethylamine (TEA) (3.0 eq) to neutralize the TFA salt.

-

Cool the mixture to 0 °C and add nicotinoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to obtain the final inhibitor.

Protocol 4: p38α MAPK Enzymatic Assay

-

Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Add the test compound (Final Inhibitor) at various concentrations to the wells of a microplate.

-

Add recombinant human p38α MAPK enzyme and the substrate (e.g., myelin basic protein).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the IC50 value from the dose-response curve.

Signaling Pathway

The synthesized inhibitor targets the p38 MAPK signaling pathway, which is a key cascade in the cellular response to stress and inflammation.

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Conclusion

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a highly valuable and adaptable building block for the synthesis of kinase inhibitors. The protocols and data presented here demonstrate a practical application in the development of a p38 MAPK inhibitor. The synthetic route is robust, and the resulting compound exhibits potent enzymatic and cell-based activity. This scaffold can be further exploited to generate libraries of compounds for screening against various kinase targets, facilitating the discovery of new therapeutic agents.

Application Notes: Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a valuable bifunctional building block in organic synthesis, particularly for the development of pharmacologically active compounds. Its structure incorporates a Boc-protected piperazine moiety, offering a site for facile deprotection and further functionalization, and a 4-aminobenzoyl group, which provides a handle for amide bond formation. This combination makes it an ideal scaffold for introducing a piperazine-containing side chain into drug candidates, a common motif in many kinase inhibitors designed to interact with the ATP-binding site of the enzyme.

This application note details the use of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate in the synthesis of a key intermediate for a potent tyrosine kinase inhibitor, showcasing its utility in drug discovery and development.

Synthesis of an Imatinib Analogue Intermediate

A prominent application of this building block is in the synthesis of analogues of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. The following protocol describes the amide coupling of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate with a key pyrimidine-containing amine intermediate.

Reaction Scheme:

Caption: Synthetic route to an Imatinib analogue intermediate.

Experimental Protocol

This protocol is adapted from the synthesis of related compounds found in the patent literature.

Materials:

-

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

-

N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (1.0 eq) and N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Quantitative Data

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |

| Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | 305.37 | 1.0 |

| N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine | 277.33 | 1.0 |

| EDC | 191.70 | 1.2 |

| HOBt | 135.13 | 1.2 |

| DIPEA | 129.24 | 2.0 |

| Product | Yield (%) | Purity (%) |

| Tert-butyl 4-((4-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzoyl)piperazine-1-carboxylate | 75-85 | >95 (HPLC) |

Note: Yields and purity are typical and may vary depending on reaction scale and purification efficiency.

Logical Workflow for Kinase Inhibitor Development

The synthesized intermediate can be further processed to yield the final active pharmaceutical ingredient (API). The general workflow for developing such kinase inhibitors is outlined below.

Caption: Workflow for kinase inhibitor synthesis and evaluation.

Signaling Pathway Context: Tyrosine Kinase Inhibition

The synthesized Imatinib analogues are designed to inhibit specific tyrosine kinases that are often dysregulated in cancer. For example, the Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. By blocking the ATP-binding site of this kinase, the inhibitor prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis.

Caption: Mechanism of Bcr-Abl tyrosine kinase inhibition.

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate serves as a crucial and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its application in the preparation of kinase inhibitors, such as Imatinib analogues, highlights its importance for medicinal chemists and pharmaceutical development professionals. The provided protocol and workflows offer a guide for its effective utilization in the laboratory.

Application Notes and Protocols for tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The information is intended to guide researchers in the efficient synthesis, purification, and further application of this versatile building block.

Overview and Applications

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a crucial intermediate in the development of a wide range of therapeutic agents. Its structure, featuring a Boc-protected piperazine and a 4-aminobenzoyl group, makes it a valuable scaffold for medicinal chemists. The primary applications of this compound are in the synthesis of kinase inhibitors for oncology and immunology, as well as in the development of other biologically active molecules.

Key Applications:

-

Intermediate for Kinase Inhibitors: This compound is a foundational element in the synthesis of potent and selective kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK).

-

Scaffold for Drug Discovery: The piperazine and aminobenzoyl moieties can be readily modified, allowing for the creation of diverse chemical libraries for high-throughput screening.

-

Synthesis of Biologically Active Molecules: It serves as a precursor for various compounds with potential therapeutic applications in areas such as neurological disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃N₃O₃ | [2] |

| Molecular Weight | 305.37 g/mol | [2] |

| CAS Number | 350684-49-0 | [2] |

| Appearance | Solid | |

| Purity | Typically ≥95% |

Experimental Protocols

Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

The synthesis of the title compound is typically achieved through a two-step process involving the acylation of Boc-piperazine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.

Step 1: Synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

This step involves the reaction of 1-(tert-butoxycarbonyl)piperazine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the HCl generated.

Materials:

-

1-(tert-butoxycarbonyl)piperazine

-

4-Nitrobenzoyl chloride

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(tert-butoxycarbonyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate can be purified by recrystallization or column chromatography.

Step 2: Synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

The nitro group of the intermediate is reduced to an amine, most commonly via catalytic hydrogenation.

Materials:

-

tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in methanol or ethanol in a suitable hydrogenation vessel.

-

Add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature for 4-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. The product can be further purified by recrystallization if necessary.

Quantitative Data:

| Reaction Step | Starting Material | Product | Typical Yield | Typical Purity |

| Acylation | 1-(tert-butoxycarbonyl)piperazine | tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | >90% | >95% |

| Reduction | tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | >95% | >97% |

Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

This protocol describes the use of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate as a key intermediate in the synthesis of a novel BTK inhibitor, as described in patent literature.

Reaction: Amide coupling with a carboxylic acid-functionalized pyrazole.

Materials:

-

tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

-

5-Amino-3-(4-bromophenyl)-1-tert-butyl-pyrazole-4-carboxylic acid

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or other suitable coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 5-amino-3-(4-bromophenyl)-1-tert-butyl-pyrazole-4-carboxylic acid (1.0 eq) in DMF, add COMU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired Boc-protected BTK inhibitor.

Visualizations

Synthetic Workflow